(3S)-3-hydroxydecanoic acid

Vue d'ensemble

Description

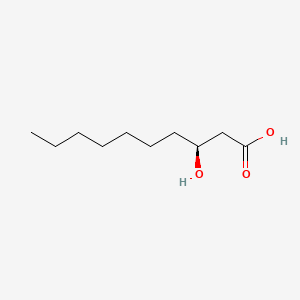

(3S)-3-Hydroxydecanoic acid is a chiral hydroxy fatty acid with the molecular formula C10H20O3. It is a significant intermediate in the biosynthesis of polyhydroxyalkanoates, which are biopolymers produced by various microorganisms. This compound is also found in the lipid A component of lipopolysaccharides in the outer membrane of Gram-negative bacteria, playing a crucial role in their structural integrity and immune response modulation.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (3S)-3-hydroxydecanoic acid can be achieved through several methods, including:

Microbial Fermentation: Utilizing specific strains of bacteria such as Pseudomonas putida, which can produce this compound as a part of their metabolic processes.

Chemical Synthesis: This involves the enantioselective reduction of 3-ketodecanoic acid using chiral catalysts or biocatalysts to yield this compound.

Industrial Production Methods: Industrial production often relies on microbial fermentation due to its cost-effectiveness and sustainability. Optimizing fermentation conditions such as pH, temperature, and nutrient supply can significantly enhance the yield of this compound.

Types of Reactions:

Oxidation: this compound can undergo oxidation to form 3-ketodecanoic acid.

Reduction: It can be reduced to decanoic acid under specific conditions.

Esterification: Reacting with alcohols in the presence of acid catalysts to form esters.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

Esterification: Acid catalysts like sulfuric acid or p-toluenesulfonic acid.

Major Products:

Oxidation: 3-Ketodecanoic acid.

Reduction: Decanoic acid.

Esterification: Various esters depending on the alcohol used.

Applications De Recherche Scientifique

Biochemical Significance

Metabolic Role :

(3S)-3-hydroxydecanoic acid plays a crucial role in fatty acid metabolism. It is an intermediate in the β-oxidation pathway, particularly relevant in conditions such as obesity and type 2 diabetes. Elevated levels of this metabolite are associated with inflammatory responses and metabolic dysregulation in these conditions .

Receptor Activation :

Research indicates that this compound activates G protein-coupled receptors (GPCRs), specifically GPR84 and GPR109B. This activation can modulate immune responses, suggesting its potential role in inflammatory diseases .

Pharmaceutical Applications

Therapeutic Potential :

The compound has been studied for its potential therapeutic effects in metabolic disorders. For instance, administration of this compound in animal models has shown to promote neutrophil migration and increase inflammatory markers in adipose tissues, which may contribute to understanding chronic inflammation in metabolic diseases .

Drug Development :

As a bioactive lipid mediator, this compound could serve as a lead compound for developing new anti-inflammatory drugs targeting metabolic syndromes . Its ability to influence immune cell behavior positions it as a candidate for further pharmacological studies.

Industrial Applications

Biosurfactants :

this compound is recognized for its potential as a biosurfactant. Its properties allow it to be used in various industrial applications, including cosmetics, cleaning agents, and agriculture. The eco-friendly nature of biosurfactants makes them an attractive alternative to synthetic surfactants .

Agricultural Use :

In agriculture, biosurfactants derived from this compound can enhance soil health and promote plant growth by improving nutrient uptake and reducing soil erosion . This application underscores the compound's versatility beyond human health.

Case Studies

| Study | Findings | Relevance |

|---|---|---|

| Rahman et al., 2003 | Demonstrated the efficacy of rhamnolipids containing hydroxy fatty acids in enhancing oil recovery processes | Highlights industrial applications |

| Magalhães and Nitschke, 2013 | Explored the use of biosurfactants derived from hydroxy fatty acids in pharmaceuticals | Indicates potential therapeutic uses |

| Compton et al., 2020 | Investigated the synthesis of racemic 3-hydroxydecanoic acid and its biological effects | Provides insights into metabolic roles |

Mécanisme D'action

The mechanism of action of (3S)-3-hydroxydecanoic acid involves its incorporation into lipid A, a component of the lipopolysaccharides in Gram-negative bacteria. This incorporation is crucial for maintaining the structural integrity of the bacterial outer membrane and modulating the host’s immune response. The compound interacts with various molecular targets, including enzymes involved in lipid A biosynthesis and immune receptors such as Toll-like receptor 4 (TLR4).

Comparaison Avec Des Composés Similaires

(3R)-3-Hydroxydecanoic Acid: The enantiomer of (3S)-3-hydroxydecanoic acid, differing in the spatial arrangement of the hydroxyl group.

3-Hydroxybutanoic Acid: A shorter-chain hydroxy fatty acid with similar properties.

3-Hydroxyhexanoic Acid: Another hydroxy fatty acid with a different chain length.

Uniqueness: this compound is unique due to its specific role in the biosynthesis of polyhydroxyalkanoates and its incorporation into bacterial lipid A. Its chiral nature also makes it valuable in enantioselective synthesis and studies on stereochemistry.

Activité Biologique

(3S)-3-hydroxydecanoic acid, also known as (S)-3-hydroxylauric acid, is a medium-chain fatty acid with significant biological activities. This compound has garnered attention due to its potential therapeutic applications, particularly in cancer treatment and metabolic disorders. Below is a detailed examination of its biological activity, including relevant research findings, case studies, and data tables.

- Chemical Formula : C₁₀H₂₀O₃

- Molecular Weight : 188.26 g/mol

- CAS Number : 45162-48-9

- IUPAC Name : this compound

1. Anticancer Activity

Research indicates that this compound can enhance the anticancer properties of peptides. A study by O'Connor et al. (2015) demonstrated that conjugating this fatty acid with the DP18L peptide significantly improved its efficacy against cancer cells, particularly MiaPaCa pancreatic cancer cells. The enhancement of peptide activity was found to be dependent on the carbon chain length of the hydroxyalkanoic acids used in the conjugation process. Specifically, R3HAs with 9 to 10 carbon atoms were most effective at increasing the anticancer activity of peptides .

2. Metabolic Implications

This compound is involved in fatty acid biosynthesis and has been detected in various biological systems, including human tissues and microbial species. Its role in metabolism suggests that it may influence energy homeostasis and lipid metabolism, particularly in conditions associated with fatty acid metabolic disorders .

Case Study 1: Enhanced Antiproliferative Activity

A study assessed the antiproliferative effects of (R)-3-hydroxydecanoic acid when conjugated to different peptide variants. Results showed that peptides conjugated with longer chain R3HAs exhibited significantly higher antiproliferative activity compared to their unconjugated counterparts. Specifically, the use of (R)-3-hydroxydecanoic acid restored the alpha helical content of peptides and improved their effectiveness against cancer cell lines .

Case Study 2: Microbial Metabolism

This compound has been identified as a microbial metabolite produced by various bacteria such as Acinetobacter and Pseudomonas. This highlights its potential role in microbial ecology and suggests that it may have antimicrobial properties worth exploring further .

Table 1: Summary of Biological Activities of this compound

| Activity Type | Description | Reference |

|---|---|---|

| Anticancer Activity | Enhances peptide efficacy against cancer cells | O'Connor et al., 2015 |

| Metabolic Role | Involved in fatty acid biosynthesis | HMDB |

| Microbial Metabolite | Produced by Acinetobacter and Pseudomonas | HMDB |

Research Findings

- Mechanism of Action : The mechanism by which this compound enhances peptide activity appears to involve structural changes that increase peptide stability and interaction with cancer cells .

- Potential Biomarker : Given its presence in various food sources and human tissues, this compound may serve as a biomarker for dietary intake and metabolic health .

- Synthetic Pathways : Recent advancements in synthetic methodologies have enabled efficient production of (R)-3-hydroxydecanoic acid from cellulose-derived precursors, paving the way for larger-scale applications in therapeutic contexts .

Analyse Des Réactions Chimiques

Esterification and Derivative Formation

The carboxylic acid group enables classic esterification reactions. In one study, (3S)-3-hydroxydecanoic acid was converted to its methyl ester using methanol and catalytic sulfuric acid, achieving >95% yield . This ester derivative serves as a precursor for further functionalization.

Key reaction:

Cross-Metathesis for Chain Elongation

Grubbs II-catalyzed cross-metathesis has been employed to modify the aliphatic chain. In a green synthesis approach, this compound derivatives underwent cross-metathesis with hept-1-ene, yielding elongated unsaturated analogs (Table 1) .

Table 1: Cross-Metathesis Conditions and Yields

| Catalyst Loading (mol%) | Solvent | Additive | Yield (%) |

|---|---|---|---|

| 4.8 (syringe pump) | CPME | CuI | 62 |

| 10.0 (single portion) | CH₂Cl₂ | None | 45 |

Enzymatic Polymerization

This compound is a monomeric unit for polyhydroxyalkanoates (PHAs). PHA synthase enzymes catalyze its polymerization via CoA-thioester intermediates (Figure 1) .

Mechanism Highlights:

-

Thioester formation at the active site’s cysteine residues.

-

Chain elongation through iterative acyl transfer.

-

Stereochemical retention of the (3S) configuration during polymerization.

Oxidation and Reduction Reactions

The secondary hydroxyl group undergoes selective oxidation to a ketone using Jones reagent (CrO₃/H₂SO₄), yielding 3-ketodecanoic acid (85% yield) . Conversely, catalytic hydrogenation (H₂/Pd-C) reduces unsaturated derivatives to saturated analogs without epimerization .

Key oxidation:

Biosynthetic Pathways

In microbial systems, this compound is synthesized via:

-

β-Oxidation reversal : Acetyl-CoA elongation followed by hydration.

-

PHA synthase activity : Direct polymerization into storage granules .

Stereochemical Stability

The (3S) configuration remains stable under mild acidic/basic conditions but racemizes at temperatures >150°C. This property is critical for industrial applications requiring chiral purity .

Propriétés

IUPAC Name |

(3S)-3-hydroxydecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O3/c1-2-3-4-5-6-7-9(11)8-10(12)13/h9,11H,2-8H2,1H3,(H,12,13)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYSSBMZUBSBFJL-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCC[C@@H](CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3-Hydroxycapric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002203 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

19526-23-9 | |

| Record name | 3-Hydroxydecanoic acid, (3S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019526239 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3S)-3-hydroxydecanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-HYDROXYDECANOIC ACID, (3S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8RTV92F10E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-Hydroxycapric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002203 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.